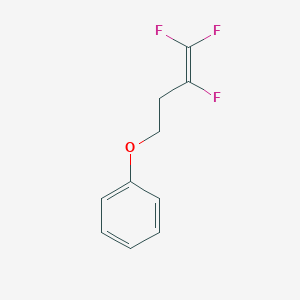

(3,4,4-Trifluorobut-3-enyloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

(3,4,4-Trifluorobut-3-enyloxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Agrochemical Applications

Insecticidal and Nematicidal Properties

One of the most significant applications of (3,4,4-Trifluorobut-3-enyloxy)benzene is its use in agrochemicals. Research indicates that this compound exhibits notable insecticidal , nematicidal , and fungicidal activities. For instance, it has been incorporated into formulations targeting various agricultural pests, including nematodes and insects that affect crop yields.

- Case Study: Efficacy Against Nematodes

A study highlighted the effectiveness of this compound derivatives against plant-parasitic nematodes such as Meloidogyne spp. The compound demonstrated significant nematicidal activity, leading to reduced nematode populations and improved plant health outcomes. This was attributed to its ability to disrupt the nematode life cycle through various mechanisms such as immobilization and hatch prevention .

| Compound | Target Pest | Efficacy | Reference |

|---|---|---|---|

| This compound | Meloidogyne spp. | High | |

| This compound | Lepidoptera pests | Moderate |

Medicinal Chemistry

Potential Therapeutic Uses

The structural characteristics of this compound make it a candidate for further exploration in medicinal chemistry. Its fluorinated nature can enhance the pharmacokinetic properties of drug candidates. Research has suggested that compounds with similar structures can exhibit anti-inflammatory and anti-cancer activities.

- Case Study: Anti-Cancer Activity

A recent exploration into fluorinated compounds indicated that derivatives of this compound could inhibit specific cancer cell lines through apoptosis induction. This suggests potential for development as a therapeutic agent in oncology .

Materials Science

Use in Polymer Chemistry

This compound has also found applications in materials science, particularly in the development of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Comparaison Avec Des Composés Similaires

(3,4,4-Trifluorobut-3-enyloxy)benzene can be compared with other similar compounds, such as:

(3,4,4-Trifluorobut-3-en-1-yl)oxybenzene: This compound has a similar structure and properties.

Other fluorinated benzene derivatives: These compounds share some chemical characteristics with this compound.

Activité Biologique

(3,4,4-Trifluorobut-3-enyloxy)benzene is a synthetic organic compound notable for its unique trifluorobut-3-enyloxy functional group attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C10H9F3O

- Molar Mass : 202.17 g/mol

- Structure : The compound features a benzene ring substituted with a trifluorobut-3-enyloxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition alters enzymatic activity and can affect metabolic pathways within cells.

- Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

- Cell Signaling Pathways : The compound affects cell signaling pathways, which can lead to changes in cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following table summarizes key findings:

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on various metabolic enzymes. It was found that at low concentrations, the compound effectively inhibited target enzymes without significant cytotoxicity. However, at higher doses, it exhibited toxic effects on normal cellular functions.

Case Study 2: Antimicrobial Efficacy

Research indicated that this compound showed promising antimicrobial properties against several strains of bacteria. The compound was tested in vitro and demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Models

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This effect was dose-dependent and highlighted the compound's potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound are still under investigation; however, preliminary data suggest it has moderate bioavailability. Toxicological assessments indicate that while the compound shows therapeutic potential at lower doses, higher doses can lead to adverse effects such as cellular damage and disruption of normal physiological processes.

Propriétés

IUPAC Name |

3,4,4-trifluorobut-3-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEXNMDZJPEEBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380363 |

Source

|

| Record name | 3,4,4-trifluorobut-3-enoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261761-15-3 |

Source

|

| Record name | 3,4,4-trifluorobut-3-enoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.